molecular formula C20H18N6O B5686944 2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide

2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide

Cat. No. B5686944
M. Wt: 358.4 g/mol
InChI Key: PYDBQEKJSHZIGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide, also known as PTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. PTQ is a member of the quinoline family of compounds, which are known to possess a wide range of biological activities, including antitumor, antimalarial, and antiviral properties. In

Mechanism of Action

The exact mechanism of action of 2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death in cancer cells. In malaria parasites, 2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide is thought to inhibit the activity of the heme detoxification pathway, leading to the accumulation of toxic heme and parasite death.
Biochemical and Physiological Effects:
2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide has been shown to have a low toxicity profile in vitro, making it a promising candidate for further development as a therapeutic agent. However, more research is needed to fully understand its potential side effects and toxicity in vivo. 2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide has also been found to have good solubility in aqueous solutions, making it an attractive option for drug formulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide is its broad spectrum of biological activity, making it a versatile compound for use in a variety of research applications. Additionally, its high yield and purity make it an attractive option for large-scale production. However, one limitation of 2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide is its relatively complex synthesis method, which may limit its accessibility for some researchers.

Future Directions

There are several potential future directions for research on 2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide. One area of interest is its potential as an antiviral agent, particularly against emerging viruses such as the Zika virus. Additionally, further investigation of its mechanism of action and potential side effects is needed to fully understand its therapeutic potential. 2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide's potential applications in drug delivery systems and as a diagnostic tool for cancer detection are also areas of interest for future research.

Synthesis Methods

The synthesis of 2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide involves the reaction of 4-chloro-2-(pyridin-4-yl)quinoline with azide-3-propylamine in the presence of copper (I) iodide and sodium ascorbate. The resulting compound is then treated with acetic anhydride to yield 2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide. This synthesis method has been reported to have a high yield and purity, making it an attractive option for large-scale production of 2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide.

Scientific Research Applications

2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide has been found to possess antimalarial activity, inhibiting the growth of Plasmodium falciparum, the parasite responsible for causing malaria. 2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide has also been investigated for its potential as an antiviral agent, with promising results against the Zika virus.

properties

IUPAC Name

2-pyridin-4-yl-N-[3-(triazol-1-yl)propyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c27-20(22-8-3-12-26-13-11-23-25-26)17-14-19(15-6-9-21-10-7-15)24-18-5-2-1-4-16(17)18/h1-2,4-7,9-11,13-14H,3,8,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDBQEKJSHZIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NCCCN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide

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